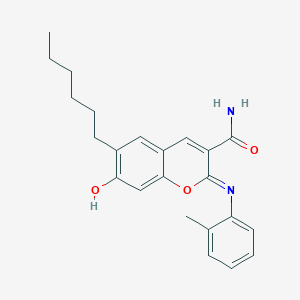

(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-hexyl-7-hydroxy-2-(2-methylphenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-3-4-5-6-10-16-12-17-13-18(22(24)27)23(28-21(17)14-20(16)26)25-19-11-8-7-9-15(19)2/h7-9,11-14,26H,3-6,10H2,1-2H3,(H2,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMMTOZUQAAQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC=C3C)O2)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include hexyl derivatives, hydroxy compounds, and o-tolylamine. The key steps in the synthesis may involve:

Formation of the chromene core: This can be achieved through cyclization reactions involving hydroxy and hexyl derivatives.

Introduction of the o-tolylimino group: This step typically involves the reaction of the chromene core with o-tolylamine under specific conditions to form the imino group.

Formation of the carboxamide group: This can be done by reacting the intermediate with carboxylic acid derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imino group may produce an amine derivative.

Scientific Research Applications

(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Observations :

- o-Tolylimino Group (Target): Unlike oxime or oxo groups in analogs, this substituent introduces aromatic and steric effects, which could modulate binding to hydrophobic enzyme pockets.

- Carboxamide (Target and ): Both compounds share this group, but the quinolinyl moiety in may confer distinct electronic properties for targeting specific proteins.

Anti-Diabetic Potential

- Compound 83 : Demonstrated high binding affinity to α-amylase (−8.2 kcal/mol) and α-glucosidase (−9.1 kcal/mol) via docking studies. The oxime and carbaldehyde groups are critical for polar interactions with active sites.

- Target Compound: The hydroxyl and carboxamide groups may similarly engage in hydrogen bonding, but the hexyl and o-tolylimino groups could alter selectivity or potency.

Antimicrobial and Antitumor Activity

- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one : Exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The dihydroxy and propyl groups likely contribute to membrane disruption.

- Target Compound : The hexyl chain might enhance penetration into bacterial membranes, but the absence of a second hydroxyl group could reduce broad-spectrum efficacy.

Biological Activity

(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 6-hexyl-7-hydroxy-2-(2-methylphenyl)iminochromene-3-carboxamide

- Molecular Formula : C23H26N2O3

- CAS Number : 327030-68-2

This compound features a chromene core with a hexyl side chain, a hydroxy group, and an o-tolylimino moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The hydroxy and imino groups are likely involved in binding to specific enzymes, modulating their activity. This can lead to inhibition of pathways related to inflammation and cancer progression.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interfering with angiogenesis, a critical process in tumor development.

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. This activity may be beneficial for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Anticancer Potential

Studies have indicated that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. Research highlights its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and colon cancer cells. |

| Antimicrobial efficacy testing | Showed effectiveness against Staphylococcus aureus and Escherichia coli. |

| Anti-inflammatory assays | Reduced levels of pro-inflammatory cytokines in cultured macrophages. |

Comparison with Similar Compounds

When compared to other chromene derivatives, this compound exhibits unique properties due to its specific functional groups:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide | Methoxy group instead of hydroxy | Moderate anticancer activity |

| 6-methoxy-2H-chromene | Lacks imino group | Lower bioactivity compared to derivatives with imino groups |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the chromene backbone via condensation of substituted salicylaldehydes with active methylene compounds (e.g., ethyl acetoacetate).

- Step 2 : Introduction of the o-tolylimino group via Schiff base formation under reflux with aniline derivatives in ethanol or dichloromethane .

- Step 3 : Functionalization with a hexyl chain and carboxamide group using nucleophilic acyl substitution or coupling reagents (e.g., HATU/DIPEA) .

- Purity Optimization : Use column chromatography (SiO₂, DCM/MeOH gradient) and recrystallization (Et₂O or hexane) to achieve >98% purity. Monitor by HPLC and confirm via ¹H/¹³C NMR .

Q. How is the Z-configuration of the imine group confirmed experimentally?

- Methodological Answer : The Z-configuration is determined via:

- NOESY NMR : Cross-peaks between the imine proton and adjacent aromatic protons confirm spatial proximity .

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., C=N bond angle ~120° for Z-isomer) .

- IR Spectroscopy : Stretching frequencies for C=N (~1600–1650 cm⁻¹) and hydrogen-bonded O-H (~3200 cm⁻¹) provide secondary evidence .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : Stability assays indicate:

- Light Sensitivity : Degrades under UV light (λ = 254 nm); store in amber vials at -20°C .

- Moisture Sensitivity : Hydrolysis of the imine group occurs in aqueous buffers (pH > 7); use anhydrous solvents (e.g., DCM, DMF) for stock solutions .

- Thermal Stability : Decomposes above 200°C (TGA data); avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for modifying the hexyl chain and o-tolylimino group?

- Methodological Answer :

- Hexyl Chain Modifications : Replace with shorter (C4) or branched (e.g., cyclohexyl) chains to assess hydrophobicity effects on membrane permeability (logP calculations via HPLC) .

- o-Tolylimino Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to enhance electrophilicity and target binding. Monitor via kinetic assays (e.g., IC₅₀ shifts in enzyme inhibition) .

- Data Analysis : Compare bioactivity (e.g., IC₅₀, EC₅₀) using ANOVA and molecular docking (AutoDock Vina) to correlate substituent effects with target affinity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?

- Methodological Answer :

- Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines: HT29 for cancer, HEK293 for antiviral). Use positive controls (e.g., doxorubicin for cancer, remdesivir for antiviral) .

- Mechanistic Studies : Perform RNA-seq or proteomics to identify differentially expressed pathways (e.g., AKR1B10 inhibition for cancer vs. reverse transcriptase inhibition for antiviral) .

- Dose-Response Curves : Validate biphasic effects (e.g., hormesis) using 8-point dilution series and nonlinear regression models .

Q. How can the compound’s selectivity for AKR1B10 over other aldo-keto reductases be enhanced?

- Methodological Answer :

- Co-crystallization : Resolve AKR1B10-compound complexes (PDB deposition) to identify key binding residues (e.g., Tyr48, His110) for rational design .

- Mutagenesis Assays : Generate AKR1B10 mutants (e.g., Y48F, H110A) and measure inhibition constants (Kᵢ) via fluorescence-based NADPH depletion assays .

- Selectivity Screening : Test against AKR1C isoforms (e.g., AKR1C3) using recombinant enzymes and LC-MS-based substrate conversion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.